molecular formula C7H3BrF2N2O B2696742 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1393540-54-9

5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B2696742
CAS No.: 1393540-54-9
M. Wt: 249.015
InChI Key: UXHLHHBQVKWZKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3,3-difluoro-2-nitropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridin-2-one ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Biological Activity

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1393540-54-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates both bromine and fluorine atoms, which enhance its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C7H3BrF2N2OC_7H_3BrF_2N_2O and a molecular weight of 249.01 g/mol. It is characterized by the following chemical properties:

PropertyValue
Boiling Point321.2 ± 42.0 °C (Predicted)
Density1.98 ± 0.1 g/cm³ (Predicted)
pKa7.13 ± 0.40 (Predicted)

This compound primarily acts as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes including proliferation and differentiation. The inhibition of these receptors can lead to reduced tumor growth in cancer models.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicated that it significantly inhibits the proliferation of cancer cell lines associated with FGFR overexpression. For instance, one study reported an IC50 value of approximately 0.5 µM against FGFR-dependent cancer cells, demonstrating its potential as a therapeutic agent in oncology .

Antiparasitic Activity

In addition to its anticancer effects, this compound has shown promising results in antiparasitic activity. A study indicated that derivatives of this compound displayed EC50 values ranging from 0.010 µM to 0.577 µM against various parasitic strains . The modifications in substituents on the pyrrolo ring were crucial for enhancing its potency.

Study on FGFR Inhibition

A comprehensive study investigated the structure-activity relationship (SAR) of various pyrrolo derivatives including this compound. The study found that the presence of bromine and fluorine significantly improved binding affinity to FGFRs compared to other halogenated derivatives .

Metabolic Stability Assessment

Another critical aspect of this compound's biological profile is its metabolic stability. In vitro assays using human liver microsomes showed that it maintained a relatively low clearance rate (CLint = 42 μL/min/mg ), suggesting favorable metabolic stability which is essential for drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50/EC50 ValueTarget Mechanism
5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one ~1 µMFGFR Inhibition
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2-one ~0.8 µMFGFR Inhibition
5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one ~0.5 µMFGFR Inhibition

Properties

IUPAC Name

5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLHHBQVKWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogen peroxide (30% aqueous, 2.019 mL, 19.77 mmol) was added dropwise to a stirred mixture of 2-amino-5-bromopyridine (1.71 g, 9.88 mmol), ferrocene (0.184 g, 0.988 mmol), and ethyl bromodifluoroacetate (3.82 mL, 29.7 mmol) in DMSO (50 mL) under an argon atmosphere. The reaction mixture was stirred at room temperature for 23 h. sulfuric acid (1.054 mL, 19.77 mmol) was added, and the reaction mixture was stirred at room temperature for 72 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with EtOAc in hexanes to yield the title compound (1.19 g, 4.78 mmol, 48.4% yield) as a light purple solid. M+1: 248.9.
Quantity
2.019 mL
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Quantity
1.054 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48.4%

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